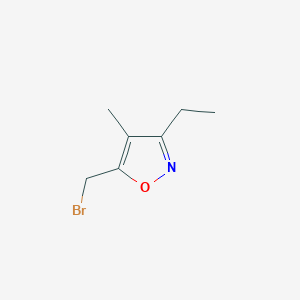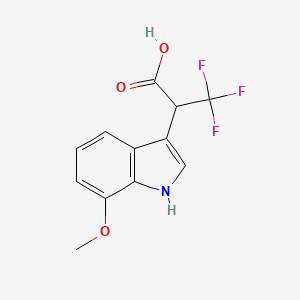
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid is an organic compound with the molecular formula C12H10F3NO3 . It is a derivative of propanoic acid where two hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid can be represented by the SMILES stringOC(=O)C(F)(F)F . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.
Aplicaciones Científicas De Investigación
Safety Evaluation in Food Contact Materials
One of the applications involves the safety evaluation of substances similar to 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid, specifically their use in food contact materials. For instance, a study conducted by A. Andon et al. (2011) on a related compound, 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], ammonium salt, concluded that there is no safety concern for consumers when used in the polymerization of fluoropolymers under specified conditions (Andon et al., 2011).
Environmental Impact and Detection
Another significant area of research focuses on the environmental impact and detection of perfluorinated compounds, including derivatives similar to 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid. H. Fromme et al. (2017) explored the body burden of different perfluorinated substances, including a related compound, in populations exposed via drinking water, highlighting the importance of monitoring these compounds in the environment (Fromme et al., 2017).
Synthetic Chemistry Applications
The compound's derivatives have been explored in synthetic chemistry for various applications. T. P. Vasilyeva and D. Vorobyeva (2020) synthesized α-CF3-substituted α-methoxy-α-(furan-2-yl) acetic acids and their derivatives, showcasing the compound's utility in producing novel chemical structures (Vasilyeva & Vorobyeva, 2020).
Molecular Structure Analysis
Research on the molecular structure and properties of related compounds has been conducted to understand their characteristics better. For example, D. Dai et al. (2011) studied the title compound, focusing on its crystal structure and hydrogen-bonded chains formation, providing insights into its structural properties (Dai et al., 2011).
Biological Activity Studies
The exploration of biological activity of Schiff bases derived from related compounds, as investigated by S. Radhakrishnan, R. Balakrishnan, and A. Selvaraj (2020), demonstrates the potential medicinal and antimicrobial applications of derivatives of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Safety and Hazards
Direcciones Futuras
Trifluoromethyl group-containing compounds have been extensively used in pharmaceuticals . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the study and development of new trifluoromethyl group-containing compounds like 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid could be a promising direction for future research.
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-8-4-2-3-6-7(5-16-10(6)8)9(11(17)18)12(13,14)15/h2-5,9,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRASBHVUOLYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

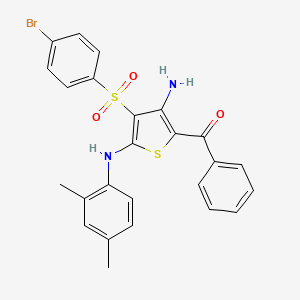
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2995094.png)
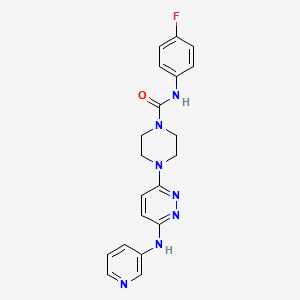
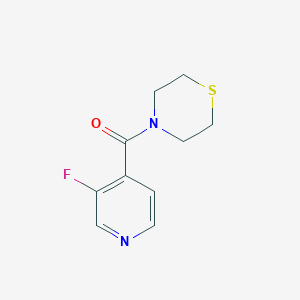
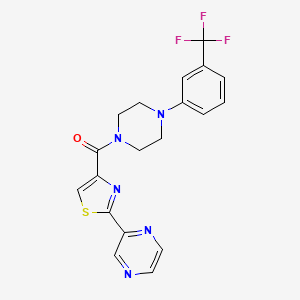
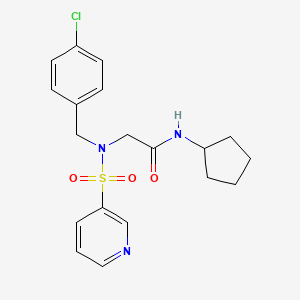
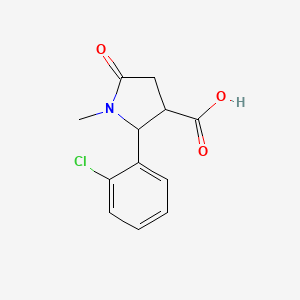
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)
![1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995107.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995108.png)
